



# Application Notes and Protocols for PP2A-B55 Protein Binding Assays

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Protein Phosphatase 2A (PP2A) is a major family of serine/threonine phosphatases that play a critical role in a wide array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The substrate specificity of the PP2A holoenzyme is determined by its regulatory B subunit. This document focuses on the PP2A-B55 holoenzyme, providing detailed application notes and protocols for studying its protein binding interactions. Understanding the binding kinetics and substrate recognition of PP2A-B55 is crucial for elucidating its function in health and disease and for the development of novel therapeutic agents.

The B55 regulatory subunit directs the PP2A catalytic subunit to specific substrates, often recognizing a bipartite polybasic recognition determinant flanking a Cdk1 phosphorylation site. [1][2] The interaction between PP2A-B55 and its substrates is a key regulatory node in processes such as mitotic exit.[1][2][3] This document outlines protocols for quantitative analysis of these interactions using fluorescence polarization and provides data from surface plasmon resonance studies.

# Data Presentation: Quantitative Analysis of PP2A-B55 Interactions



The following tables summarize quantitative data from protein binding assays involving the PP2A-B55 holoenzyme. These values are essential for comparing the binding affinities of different substrates and inhibitors.

Table 1: Dissociation Constants (Kd) for PP2A-B55 Binding Partners Determined by Fluorescence Polarization

Binding Partner	Fluorescent Tracer	Kd (nM)	Assay Conditions
PP2A:B55	FAM122AID-tracer	0.1 (final concentration)	10 mM HEPES pH 7.0, 150 mM NaCl, 0.5 mM TCEP, 0.01% Triton X-100, 0.1 mg/ml BSA
PP2A:B55	ARPP19-tracer	0.1 (final concentration)	10 mM HEPES pH 7.0, 150 mM NaCl, 0.5 mM TCEP, 0.01% Triton X-100, 0.1 mg/ml BSA

Data adapted from fluorescence polarization binding measurements. The final concentration of the tracer was 0.1 nM.[4]

Table 2: Affinity of RBM7 Peptides for PP2A-B55α as Determined by Surface Plasmon Resonance (SPR)

RBM7 Peptide	Kd (μM)
Wild-type (WT)	1.9
S136A	1.8
S136D	No binding

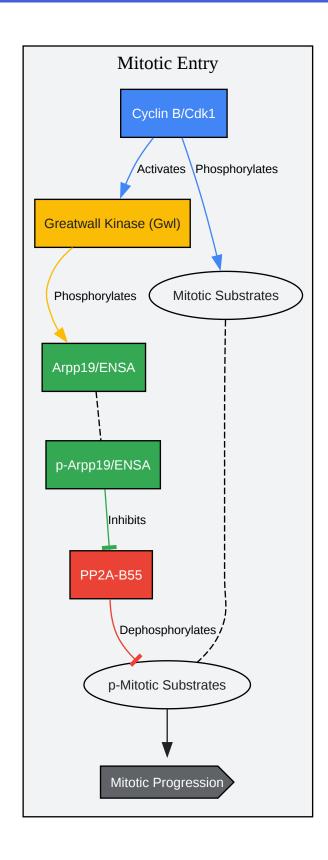
This data suggests that phosphorylation at S136 in RBM7 can negatively regulate its binding to PP2A-B55 through electrostatic repulsion.



# **Signaling Pathway**

The PP2A-B55 holoenzyme is a critical regulator of the cell cycle, particularly during mitotic entry and exit. Its activity is tightly controlled by the Greatwall kinase (Gwl) and its substrates, Arpp19 and ENSA. The following diagram illustrates the signaling cascade that governs PP2A-B55 activity during mitosis.





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Caption: Regulation of PP2A-B55 activity during mitotic entry.

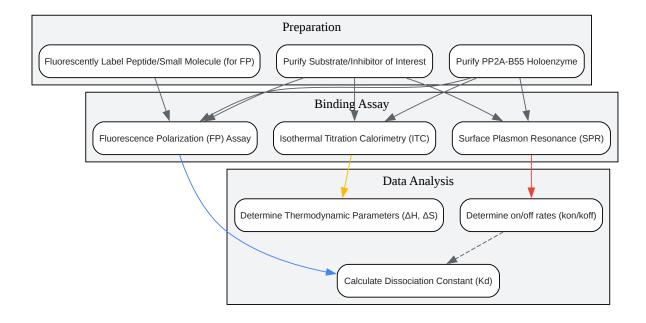


## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the binding of substrates and inhibitors to PP2A-B55.

## **Experimental Workflow for PP2A-B55 Binding Analysis**

The following diagram outlines a general workflow for investigating the interaction between PP2A-B55 and a protein of interest.



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#### References

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